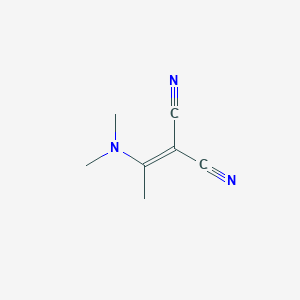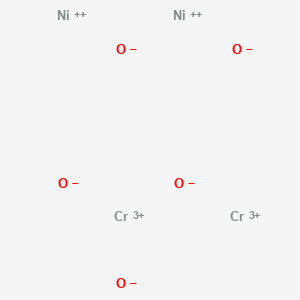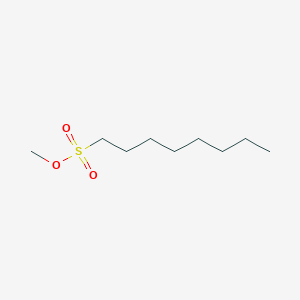
2,7-Dibromotriphenylene
Vue d'ensemble
Description
2,7-Dibromotriphenylene is a solid compound with a molecular weight of 386.09 . It is used as a building block in the synthesis of organic semiconductors that are used in the production of electronic devices such as solar cells, light-emitting diodes (LEDs), and transistors .
Synthesis Analysis
The synthesis of 2,7-Dibromotriphenylene involves a process known as dehalogenative homocoupling . This process has been investigated at a single molecular level using scanning tunneling microscopy (STM) and density functional theory (DFT) calculations .Molecular Structure Analysis
The molecular formula of 2,7-Dibromotriphenylene is C18H10Br2 . Its monoisotopic mass is 383.914917 Da .Chemical Reactions Analysis
The two bromine atoms on the 2 and 7 positions of the molecule make it a highly reactive compound that can be used in a variety of chemical reactions .Physical And Chemical Properties Analysis
2,7-Dibromotriphenylene is a solid at room temperature . The compound is highly stable and does not react with water or air.Applications De Recherche Scientifique
Mesophase Formation : Cammidge et al. (2017) reported the unexpected observation of columnar mesophase formation in a simple 2,7-dibromotetramethoxytriphenylene, highlighting its potential use in discotic liquid crystals (Cammidge et al., 2017).
Modification of Optical Properties : Kyushin et al. (2003) synthesized 2,3,6,7,10,11-Hexakis(dimethylsilyl)triphenylene from 2,3,6,7,10,11-hexabromotriphenylene and found that the silyl substituents modify the optical properties of triphenylene, suggesting applications in optoelectronics (Kyushin et al., 2003).
Electrochemical and Conductive Properties : Zotti et al. (2002) investigated the electrochemical, conductive, and magnetic properties of 2,7-Carbazole-based conjugated polymers, revealing significant electrochemical activity and potential applications in electronic devices (Zotti et al., 2002).
Precursor for Electron Transport Material : Uckert et al. (1999) prepared 2,7-Poly(9-fluorenone) via a precursor route using a dibrominated ketal derivative of fluorenone, indicating its potential as an electron transport material in multilayer LED (Uckert et al., 1999).
Synthesis of Conductive Polymers : Yamamoto et al. (1983) catalyzed polycondensation of dihalothiophenes with magnesium to give corresponding poly(thienylene) type polymers, highlighting a method for synthesizing conductive polymers (Yamamoto et al., 1983).
High Electrical Conductivity in Metal-Organic Frameworks : Sheberla et al. (2014) reported high electrical conductivity in Ni₃(2,3,6,7,10,11-hexaiminotriphenylene)₂, a semiconducting metal-organic graphene analogue, indicating its potential in electronic applications (Sheberla et al., 2014).
Photovoltaic Properties : Leclerc et al. (2006) studied the photovoltaic properties of 2,7-Carbazolenevinylene-based copolymers, suggesting their use in solar cell applications (Leclerc et al., 2006).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,7-dibromotriphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br2/c19-11-5-7-15-16-8-6-12(20)10-18(16)14-4-2-1-3-13(14)17(15)9-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGPBYGXGRDFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583088 | |
| Record name | 2,7-Dibromotriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromotriphenylene | |
CAS RN |
888041-37-0 | |
| Record name | 2,7-Dibromotriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromotriphenylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bicyclo[5.3.1]undecan-11-one](/img/structure/B88909.png)






![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)

![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)

